N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with a suitable electrophile.
Acetylation of the Amino Group: The acetyl group is introduced by reacting the amino group with acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the acetylamino phenyl group with the triazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under conditions that may include acidic or basic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an inhibitor or activator of specific enzymes or receptors.
Biochemistry: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industry
Agriculture: The compound could be explored for use as a pesticide or herbicide due to its potential biological activity.
Cosmetics: It may be used in formulations for skincare or haircare products due to its chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring and the pyridinyl group could facilitate binding to active sites, while the sulfanyl group may participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of the triazole ring, pyridinyl group, and sulfanyl linkage provides a versatile platform for further functionalization and optimization for specific applications.
Properties
CAS No. |
578000-89-2 |
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Molecular Formula |
C20H20N6O2S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N6O2S/c1-3-12-26-19(17-6-4-5-11-21-17)24-25-20(26)29-13-18(28)23-16-9-7-15(8-10-16)22-14(2)27/h3-11H,1,12-13H2,2H3,(H,22,27)(H,23,28) |
InChI Key |
APFXPVRUEPPMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Origin of Product |
United States |
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